5-hydroxy-6-methylpyridine-2-carbonitrile

Description

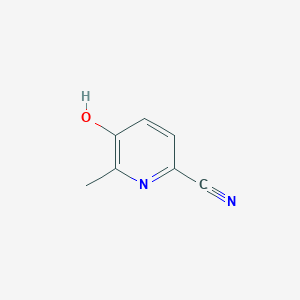

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-6-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c1-5-7(10)3-2-6(4-8)9-5/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROTIHWEKPFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211589-52-4 | |

| Record name | 5-hydroxy-6-methylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Hydroxy 6 Methylpyridine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 5-hydroxy-6-methylpyridine-2-carbonitrile is anticipated to display distinct signals corresponding to the different types of protons in the molecule: the methyl protons, the aromatic protons on the pyridine (B92270) ring, and the hydroxyl proton.

The methyl group (CH₃) protons at the C6 position are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.3-2.6 ppm. The absence of adjacent protons would preclude any splitting of this signal.

The pyridine ring possesses two aromatic protons at the C3 and C4 positions. These protons would likely appear as two distinct doublets in the downfield region, characteristic of aromatic protons. The proton at C4 is expected to be influenced by the adjacent hydroxyl group and the proton at C3 by the carbonitrile group. Their coupling would result in a doublet for each, with a typical ortho-coupling constant (³JHH) of approximately 7-9 Hz. The chemical shifts are predicted to be in the range of δ 7.0-8.0 ppm.

The hydroxyl group (-OH) proton is a labile proton, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It is expected to appear as a broad singlet, potentially over a wide range from δ 5.0 to 12.0 ppm. In the presence of a hydrogen-bonding solvent, this peak may be broader or even exchange with solvent protons, rendering it unobservable.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C6) | 2.3 - 2.6 | s (singlet) | - |

| H3 | 7.0 - 7.5 | d (doublet) | 7.0 - 9.0 |

| H4 | 7.5 - 8.0 | d (doublet) | 7.0 - 9.0 |

| OH | 5.0 - 12.0 | br s (broad singlet) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected.

The methyl carbon (CH₃) at C6 would be found in the upfield region of the spectrum, typically around δ 15-25 ppm.

The pyridine ring carbons will resonate in the aromatic region (δ 100-160 ppm). The carbons directly attached to heteroatoms or electron-withdrawing/donating groups will show significant shifts.

C2 , bonded to the electron-withdrawing nitrile group, is expected to be significantly downfield.

C6 , attached to the methyl group and adjacent to the nitrogen, will also be downfield.

C5 , bearing the hydroxyl group, will be deshielded.

C3 and C4 will have chemical shifts influenced by their position relative to the various substituents.

The carbonitrile carbon (-C≡N) is a quaternary carbon and will appear in a characteristic region of the spectrum, typically between δ 115-125 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (C6) | 15 - 25 |

| C2 | 140 - 150 |

| C3 | 110 - 120 |

| C4 | 135 - 145 |

| C5 | 150 - 160 |

| C6 | 145 - 155 |

| C≡N | 115 - 125 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Complete Structure Assignment

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A cross-peak between the signals of H3 and H4 would confirm their ortho relationship on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of the protonated carbons, for instance, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the methyl protons to C6 and C5 would be expected. Correlations from H3 to C2, C4, and the nitrile carbon would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm through-space interactions, for example, between the methyl protons and the proton at C5 (if the conformation allows).

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would be characterized by several key absorption bands.

O-H Stretching: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp and intense absorption band characteristic of the nitrile group should be present in the range of 2220-2260 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring (both C=C and C=N bonds) will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond of the hydroxyl group is expected to appear in the 1200-1300 cm⁻¹ range.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Methyl (-CH₃) | C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Strong, Sharp |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to show:

A strong and sharp band for the C≡N stretching vibration, often more intense in Raman than in IR.

Characteristic bands for the pyridine ring breathing modes , which are often strong in the Raman spectrum.

The symmetric stretching vibration of the methyl group .

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₇H₆N₂O), the monoisotopic mass is 134.04802 Da. uni.lu In a typical mass spectrum, this compound would be expected to show a distinct molecular ion peak (M⁺) at m/z 134.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses, influenced by the compound's functional groups: the hydroxyl, methyl, and nitrile groups on the pyridine ring. Common fragmentation pathways for aromatic and heterocyclic compounds involve cleavages adjacent to functional groups and rearrangements. libretexts.orgmiamioh.edu

Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule can be calculated, providing reference points for analysis under different ionization conditions, such as electrospray ionization (ESI). uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 135.05530 |

| [M+Na]⁺ | 157.03724 |

| [M-H]⁻ | 133.04074 |

| [M+K]⁺ | 173.01118 |

| [M+H-H₂O]⁺ | 117.04528 |

Data sourced from PubChem. uni.lu

The structural features of this compound suggest several plausible fragmentation pathways under electron impact (EI) ionization. The analysis of these fragments helps in confirming the molecular structure. Key fragmentation processes for related nitrile compounds can include the loss of small molecules like hydrogen cyanide (HCN). nih.gov Similarly, aromatic alcohols can undergo characteristic cleavages.

A plausible fragmentation pattern would involve the initial loss of a methyl radical (•CH₃), a stable radical, leading to a significant fragment ion. Another expected fragmentation is the elimination of a neutral molecule of carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from pyridine and nitrile-containing compounds, respectively. miamioh.edunih.gov

| m/z Value | Proposed Fragment Ion | Neutral Loss | Formula of Loss |

|---|---|---|---|

| 134 | [C₇H₆N₂O]⁺• (Molecular Ion) | - | - |

| 119 | [C₆H₃N₂O]⁺ | Methyl radical | •CH₃ |

| 107 | [C₆H₆NO]⁺ | Hydrogen cyanide | HCN |

| 106 | [C₆H₆N₂]⁺• | Carbon monoxide | CO |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. libretexts.org The UV-Vis absorption spectrum of this compound is governed by its conjugated electronic system, which includes the pyridine ring, the nitrile group (a chromophore), and the hydroxyl group (an auxochrome).

The electronic transitions observed in the UV-Vis spectrum are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org For this molecule, two main types of transitions are expected:

π → π* Transitions: These are high-energy, high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. uzh.ch These transitions are characteristic of compounds with double bonds and aromatic rings.

n → π* Transitions: These are lower-energy, lower-intensity absorptions that involve the promotion of non-bonding electrons (from the nitrogen of the pyridine ring, the nitrogen of the nitrile group, and the oxygen of the hydroxyl group) to antibonding π* orbitals. uzh.chmasterorganicchemistry.com These transitions typically occur at longer wavelengths than π → π* transitions. libretexts.org

The presence of the hydroxyl and methyl auxochromes, along with the nitrile chromophore, on the pyridine ring creates an extended conjugated system. This is expected to shift the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The solvent can also influence the spectrum; polar solvents may cause shifts in λmax due to interactions with the hydroxyl group, a phenomenon known as solvatochromism. researchgate.netresearchgate.net

| Type of Transition | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | High | High (Strong) |

| n → π | n (non-bonding) → π (antibonding) | Low | Low (Weak) |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation Determination

A crystallographic analysis would first determine the crystal system, space group, and unit cell dimensions. researchgate.net It would then provide a detailed picture of the molecular geometry. Key structural aspects to be confirmed would include the planarity of the pyridine ring and the spatial orientation of the methyl, hydroxyl, and carbonitrile substituents relative to the ring.

Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions within the crystal lattice. For this compound, significant hydrogen bonding is expected. researchgate.net The hydroxyl group (-OH) can act as a hydrogen bond donor, while the electronegative nitrogen atoms of the pyridine ring and the nitrile group (-C≡N) can act as hydrogen bond acceptors. These interactions would lead to the formation of a specific supramolecular architecture, such as chains, sheets, or a three-dimensional network, which governs the macroscopic properties of the solid. researchgate.net

| Parameter | Information Provided |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit of the crystal. |

| Space Group | Symmetry elements of the crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-O). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-N). |

| Torsion (Dihedral) Angles | Conformation of the molecule, including substituent orientation. |

| Intermolecular Interactions | Details of hydrogen bonds (donor-acceptor distances and angles) and other non-covalent contacts. |

Computational Chemistry and Theoretical Investigations of 5 Hydroxy 6 Methylpyridine 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. chemicalbook.com DFT calculations are instrumental in predicting a wide range of properties for 5-hydroxy-6-methylpyridine-2-carbonitrile, from its three-dimensional shape to its electronic and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry corresponds to the most stable conformer of the molecule.

Conformational analysis further explores other possible spatial arrangements (conformers) and their relative energies. By rotating single bonds, different conformers can be identified, and their relative stabilities can be assessed. This is crucial for understanding the flexibility of the molecule and which shapes are most likely to be present under different conditions. For substituted pyridines, the orientation of the hydroxyl, methyl, and carbonitrile groups relative to the ring is a key aspect of their conformational landscape.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Pyridine (B92270) Ring (DFT/B3LYP)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.42 | - |

| C-N (ring) | 1.33 - 1.35 | - |

| C-O | 1.36 | - |

| C-C (methyl) | 1.51 | - |

| C-C (nitrile) | 1.45 | - |

| C≡N | 1.16 | - |

| C-N-C (ring) | - | 117 - 119 |

| C-C-O | - | 118 - 122 |

Note: This table provides typical bond lengths and angles for a substituted pyridine ring and is for illustrative purposes. Actual values for this compound would be determined from specific DFT calculations.

Electronic Structure Analysis: Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron. The LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In contrast, a large energy gap indicates higher stability. nih.gov For this compound, the distribution of the HOMO and LUMO across the pyridine ring and its substituents would reveal the regions most involved in electron transfer processes.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Substituted Pyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

Note: These are representative energy values for a substituted pyridine and are intended for illustration. The actual values for this compound would be obtained from specific quantum chemical calculations.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound.

Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of this compound, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each vibrational mode is associated with a specific motion of the atoms, such as the stretching of the C≡N bond in the nitrile group or the O-H bond in the hydroxyl group. Comparing the calculated vibrational frequencies with experimental spectra helps in the assignment of spectral bands to specific molecular motions.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. researchgate.netmdpi.com These predictions are based on the calculated magnetic shielding of each nucleus, which is influenced by its local electronic environment. The agreement between predicted and experimental chemical shifts can provide strong evidence for the proposed molecular structure. researchgate.netmdpi.com

Molecular Electrostatic Potential (MEP) Mapping for Prediction of Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. The MEP map is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net

For this compound, the MEP map would likely show:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are typically located around electronegative atoms like the oxygen of the hydroxyl group, the nitrogen of the pyridine ring, and the nitrogen of the nitrile group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. They are generally found around the hydrogen atoms, particularly the hydrogen of the hydroxyl group, and the carbon atoms bonded to electronegative atoms.

Neutral Regions (Green): These areas have a near-zero electrostatic potential.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, such as reagents or biological receptors. mdpi.com

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edursc.org It transforms the complex molecular orbitals into a more intuitive, localized representation that corresponds to Lewis structures (bonds and lone pairs).

For this compound, NBO analysis can be used to:

Investigate Hybridization: Determine the hybridization of atomic orbitals in forming chemical bonds.

Analyze Donor-Acceptor Interactions: Quantify the delocalization of electron density from occupied "donor" NBOs (bonds or lone pairs) to unoccupied "acceptor" NBOs (antibonding or Rydberg orbitals). These interactions, often referred to as hyperconjugation, are crucial for understanding molecular stability. The energy associated with these interactions can be calculated to assess their significance.

Study Intramolecular Charge Transfer: By examining the donor-acceptor interactions, NBO analysis can reveal the pathways of intramolecular charge transfer, which are fundamental to the molecule's electronic properties.

Analysis of Atomic Charge Distribution and Fukui Functions for Chemical Reactivity Prediction

Fukui Functions: Fukui functions are a more sophisticated tool for predicting chemical reactivity, derived from conceptual DFT. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. By condensing these functions to individual atomic sites, one can predict the most likely locations for:

Nucleophilic Attack: The site with the highest value of the Fukui function for electron addition (f+).

Electrophilic Attack: The site with the highest value of the Fukui function for electron removal (f-).

Radical Attack: The site with the highest value of the Fukui function for radical attack (f0).

For this compound, calculating the Fukui functions would provide a detailed and quantitative prediction of its reactivity towards different chemical species, complementing the qualitative insights from MEP maps.

Theoretical Studies on Non-linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules, particularly pyridine derivatives, are a burgeoning area of materials science. These studies are crucial for the development of new materials for optoelectronics, optical data processing, and photonic devices. rsc.org The NLO response of a molecule is intrinsically linked to its electronic structure, specifically the presence of π-conjugated systems and electron donor-acceptor groups, which facilitate intramolecular charge transfer (ICT). researchgate.net

Theoretical studies on similar push-pull pyrimidine (B1678525) and pyridine derivatives have demonstrated that such substitutions can lead to significant first hyperpolarizability (β) values, indicating a strong NLO response. rsc.orgnih.gov The computational investigation of these properties typically involves optimizing the molecular geometry and then calculating the electronic properties at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. rsc.orgtandfonline.com The calculated values for related molecules suggest that this compound would likely exhibit a notable NLO response.

| NLO Parameter | Typical Computational Method | Significance |

| Dipole Moment (μ) | DFT (e.g., B3LYP/6-311++G(d,p)) | Measures the polarity of the molecule, which influences intermolecular interactions and the bulk NLO response. |

| Linear Polarizability (α) | DFT (e.g., B3LYP/6-311++G(d,p)) | Describes the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability (β) | DFT (e.g., B3LYP/6-311++G(d,p)) | Quantifies the second-order NLO response, crucial for applications like second-harmonic generation. |

| Third-Order Susceptibility (χ³) | Z-scan technique (experimental), DFT calculations | Relates to the third-order NLO response, important for optical switching and limiting applications. rsc.orgacs.org |

This table is interactive. Users can sort and filter the data.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

In an MD simulation, the trajectory of each atom in the system is calculated over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule in a given solvent, revealing stable conformations and the dynamics of transitions between them. The choice of solvent is critical, as polar and non-polar solvents can have markedly different effects on the solute's conformation and electronic properties.

For this compound, the hydroxyl group is capable of forming hydrogen bonds with protic solvents like water or alcohols. These interactions can stabilize certain conformations and influence the orientation of the substituent groups. The carbonitrile group, with its partial negative charge on the nitrogen, can also participate in dipole-dipole interactions with polar solvent molecules.

MD simulations can be used to calculate various structural and dynamic properties, including:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. RDFs can provide a detailed picture of the solvation shell around the molecule.

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the atomic positions of the molecule from a reference structure over time, providing an indication of its conformational stability. nih.gov

Hydrogen Bond Analysis: This involves tracking the formation and breaking of hydrogen bonds between the solute and solvent molecules throughout the simulation, quantifying the extent and lifetime of these crucial interactions.

While specific MD simulation data for this compound is not available, studies on similar molecules in aqueous and non-aqueous solvents have shown that solvent interactions can significantly impact their conformational landscape and, consequently, their chemical reactivity and spectroscopic properties. mdpi.com

| Simulation Parameter | Information Gained | Relevance to this compound |

| Root Mean Square Deviation (RMSD) | Conformational stability and flexibility of the molecule in a solvent. nih.gov | Understanding how the pyridine ring and its substituents fluctuate in different solvent environments. |

| Radial Distribution Function (RDF) | Structure of the solvent shell around specific atoms or functional groups. | Elucidating the nature of hydrogen bonding between the -OH group and protic solvents, and dipole interactions with the -CN group. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between solute and solvent. | Quantifying the strength and dynamics of specific intermolecular interactions that influence solubility and reactivity. |

| Potential of Mean Force (PMF) | Free energy profile along a specific reaction coordinate, such as a dihedral angle rotation. | Determining the energy barriers for conformational changes, such as the rotation of the hydroxyl group. |

This table is interactive. Users can sort and filter the data.

Chemical Reactivity and Synthetic Transformations of 5 Hydroxy 6 Methylpyridine 2 Carbonitrile

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The nitrogen atom within the pyridine ring possesses a lone pair of electrons, bestowing it with basic and nucleophilic properties, which are fundamental to its role in protonation and coordination chemistry.

Electron-donating groups: The methyl group at the 6-position is weakly electron-donating through induction, which tends to increase the electron density on the nitrogen atom, thereby increasing its basicity. The hydroxyl group at the 5-position is strongly electron-donating via resonance, which also enhances the basicity of the pyridine nitrogen.

Electron-withdrawing groups: The carbonitrile group at the 2-position is strongly electron-withdrawing through both induction and resonance, which significantly reduces the electron density on the ring and the nitrogen atom, leading to a decrease in basicity.

Pyridine derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a wide variety of metal ions. Although detailed coordination studies for 5-hydroxy-6-methylpyridine-2-carbonitrile are not extensively documented, its structure suggests it could function as a versatile ligand. It has the potential to act as a bidentate ligand, coordinating through the pyridine nitrogen and either the hydroxyl oxygen or the nitrile nitrogen, forming a stable chelate ring.

The coordination behavior of the structurally analogous compound, 6-methylpyridine-2-carboxylic acid, has been investigated, providing insight into the potential of this type of scaffold to coordinate with metal ions.

Table 1: Examples of Metal Complexes Formed with the Related Ligand 6-Methylpyridine-2-carboxylic acid

This data is for a structurally related compound and is presented for illustrative purposes.

| Metal Ion | Complex Formula |

|---|---|

| Chromium(III) | [Cr(6-mpa)₂(H₂O)₂]·H₂O·NO₃ |

| Manganese(II) | [Mn(6-mpa)₂(H₂O)₂] |

| Nickel(II) | [Ni(6-mpa)₂(H₂O)₂]·2H₂O |

| Zinc(II) | [Zn(6-mpa)₂(H₂O)]·H₂O |

| Iron(III) | [Fe(6-mpa)₃] |

| Cadmium(II) | [Cd(6-mpa)₂(H₂O)₂]·2H₂O |

| Cobalt(II) | [Co(6-mpa)₂(H₂O)₂]·2H₂O |

Furthermore, studies involving the reaction of 2-cyanopyridine (B140075) with Manganese(II) in methanol (B129727) have shown that coordination of the pyridine nitrogen and the nitrile nitrogen to the metal center activates the cyano group toward nucleophilic attack by the solvent. researchgate.net This suggests that the nitrile group in this compound could also participate in metal coordination, potentially leading to subsequent chemical transformations. researchgate.net

Reactions at the Hydroxyl Group

The phenolic hydroxyl group at the 5-position is a key site for synthetic modification, primarily through reactions that leverage its nucleophilic character after deprotonation.

The hydroxyl group can readily undergo O-alkylation and O-acylation.

Alkylation: In the presence of a suitable base (e.g., sodium hydride, potassium carbonate), the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This intermediate can then react with various alkylating agents, such as alkyl halides or sulfates, to yield the corresponding ethers.

Acylation: The hydroxyl group can react with acylating agents like acyl chlorides or acid anhydrides, typically in the presence of a base catalyst (e.g., pyridine, triethylamine), to form ester derivatives. These reactions are standard transformations for phenols and are expected to proceed efficiently with this compound.

The alkylation and acylation reactions described above lead directly to the formation of ethers and esters, respectively. The synthesis of a related compound, 2-Cyano-5-methoxy-6-methylpyridine, has been documented, which serves as direct evidence for the feasibility of O-methylation to form an ether from the this compound scaffold. synquestlabs.com

These transformations are valuable for modifying the compound's physicochemical properties, such as solubility and lipophilicity, and for protecting the hydroxyl group during subsequent synthetic steps targeting other parts of the molecule.

Reactions at the Carbonitrile Group

The carbonitrile (cyano) group is a versatile functional group with a distinct reactivity profile, characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.

The primary reaction of the carbonitrile group in this context is hydrolysis. Under either acidic or basic conditions, the nitrile can be converted into a carboxylic acid or a primary amide.

Acid- or Base-Catalyzed Hydrolysis: Treatment with aqueous acid or base, typically with heating, will hydrolyze the nitrile to a carboxylic acid, yielding 5-hydroxy-6-methylpyridine-2-carboxylic acid. The reaction proceeds through a carboxamide intermediate, which can sometimes be isolated under milder reaction conditions. This transformation is analogous to the industrial synthesis of nicotinic acid, which involves the hydrolysis of nicotinonitrile. wikipedia.org

The reactivity of the 2-cyanopyridine moiety is known to be sensitive to the electronic nature of other substituents on the pyridine ring. Studies on various 2-cyanopyridine derivatives have shown that the presence of electron-withdrawing groups enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can decrease this reactivity. nih.gov In this compound, the combined electronic effects of the hydroxyl and methyl groups would influence the ease of these transformations.

Table 2: Summary of Expected Synthetic Transformations of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

|---|---|---|---|

| Pyridine Nitrogen | Protonation | Acid (H⁺) | Pyridinium (B92312) salt |

| Pyridine Nitrogen | Metal Coordination | Metal Salt (e.g., ZnCl₂) | Metal Complex |

| Hydroxyl Group | O-Alkylation | Base, Alkyl Halide (R-X) | Ether |

| Hydroxyl Group | O-Acylation | Base, Acyl Halide (RCOCl) | Ester |

| Carbonitrile Group | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |

| Carbonitrile Group | Partial Hydrolysis | H₂O, Mild Conditions | Carboxamide |

Hydrolysis to Carboxylic Acids and Amides

The nitrile functional group (-C≡N) in this compound can undergo hydrolysis under either acidic or basic conditions to yield amides and subsequently carboxylic acids. chemistrysteps.comlumenlearning.com This two-stage transformation is a fundamental reaction of nitriles. chemistrysteps.com

In the first stage, the nitrile is hydrated to form an amide intermediate, 5-hydroxy-6-methylpyridine-2-carboxamide. The reaction can be stopped at the amide stage under controlled, milder conditions. stackexchange.com For instance, using a mixture of trifluoroacetic acid (TFA) and sulfuric acid can selectively convert nitriles to amides. stackexchange.com

Upon further heating with aqueous acid or base, the amide is hydrolyzed to the corresponding carboxylic acid, 5-hydroxy-6-methylpyridine-2-carboxylic acid. chemistrysteps.comlibretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for nucleophilic attack by water. lumenlearning.com The reaction proceeds through an imidic acid tautomer to form the amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. chemistrysteps.com In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon, and the resulting amide is saponified to a carboxylate salt. chemistrysteps.com A final acidification step is required to obtain the free carboxylic acid. libretexts.org

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Controlled acid-catalyzed hydration (e.g., TFA/H₂SO₄) | 5-hydroxy-6-methylpyridine-2-carboxamide | - |

| Acid hydrolysis (e.g., aq. HCl, heat) | 5-hydroxy-6-methylpyridine-2-carboxamide | 5-hydroxy-6-methylpyridine-2-carboxylic acid |

| Base hydrolysis (e.g., aq. NaOH, heat), then acidification | 5-hydroxy-6-methylpyridine-2-carboxamide | 5-hydroxy-6-methylpyridine-2-carboxylic acid |

Reduction to Aldehydes and Primary Amines

The nitrile group is readily reduced to form either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: Powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to convert nitriles to primary amines. chemistrysteps.com The reaction involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond, followed by an aqueous workup to yield the primary amine. chemistrysteps.com For this compound, this transformation would produce (5-hydroxy-6-methylpyridin-2-yl)methanamine. Other reagents capable of this reduction include catalytic hydrogenation (e.g., using Raney nickel) and other hydride sources like diborane. wikipedia.orgnih.gov

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive, sterically hindered hydride reagent is required. Diisobutylaluminium hydride (DIBAL-H) is a common choice for this selective transformation. wikipedia.orgchemistrysteps.com DIBAL-H adds a single hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. chemistrysteps.com This intermediate is then hydrolyzed during aqueous workup to release the aldehyde, in this case, 5-hydroxy-6-methylpicolinaldehyde. chemistrysteps.comyoutube.com The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another method for converting nitriles to aldehydes. wikipedia.org

| Desired Product | Typical Reagent(s) | Product Name |

|---|---|---|

| Primary Amine | 1. LiAlH₄ 2. H₂O workup | (5-hydroxy-6-methylpyridin-2-yl)methanamine |

| Aldehyde | 1. DIBAL-H 2. H₂O workup | 5-hydroxy-6-methylpicolinaldehyde |

Nucleophilic Additions across the Nitrile Triple Bond

The carbon atom of the nitrile group is electrophilic and susceptible to attack by a variety of nucleophiles. This reaction is the basis for the hydrolysis and reduction reactions previously discussed, where the nucleophiles are water and hydride ions, respectively. lumenlearning.comchemistrysteps.com

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can also add across the carbon-nitrogen triple bond. The initial addition forms an imine anion, which upon acidic hydrolysis is converted into a ketone. This provides a valuable method for carbon-carbon bond formation. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr), followed by hydrolysis, would be expected to yield 1-(5-hydroxy-6-methylpyridin-2-yl)ethan-1-one.

Reactions at the Methyl Group

The methyl group attached to the pyridine ring at position 6 is a site for various transformations, primarily involving the C-H bonds.

Oxidation Reactions

The methyl group of methylpyridines can be oxidized to a carboxylic acid group. This is a common synthetic route for the preparation of pyridinecarboxylic acids. wikipedia.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, are typically employed for this transformation. The oxidation of this compound would likely yield 2-cyano-5-hydroxypyridine-6-carboxylic acid. The reaction conditions, such as temperature and stoichiometry of the oxidant, would need to be carefully controlled to achieve the desired product without affecting other functional groups on the ring.

Halogenation and Subsequent Functionalization

The methyl group can undergo free-radical halogenation at the benzylic-like position. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can be used to selectively brominate the methyl group. This reaction would produce 6-(bromomethyl)-5-hydroxypyridine-2-carbonitrile. The resulting halomethyl group is a versatile functional handle, as the halogen atom can be readily displaced by a wide range of nucleophiles (e.g., CN⁻, OH⁻, NH₃) to introduce new functional groups.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. However, the reactivity and regioselectivity are strongly influenced by the existing substituents. masterorganicchemistry.com

In this compound, the available positions for substitution are C3 and C4. The directing effects of the substituents are as follows:

Hydroxyl (-OH) at C5: A powerful activating group that directs incoming electrophiles to the ortho (C4, C6) and para (C2) positions.

Methyl (-CH₃) at C6: A weakly activating group that directs ortho (C5) and para (C3).

Nitrile (-CN) at C2: A deactivating group that directs meta (C4, C6).

Pyridine Nitrogen: Deactivates the ring, especially at the α (C2, C6) and γ (C4) positions.

The outcome of an EAS reaction is determined by the combined influence of these groups. The hydroxyl group at C5 is the most potent activating group. It strongly activates the C4 position (ortho) for electrophilic attack. The nitrile group, though deactivating, also directs meta to the C4 position. The methyl group directs to the C3 position. Given the powerful activating effect of the hydroxyl group, electrophilic substitution is overwhelmingly likely to occur at the C4 position. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the corresponding 4-substituted product, for example, 4-bromo-5-hydroxy-6-methylpyridine-2-carbonitrile.

Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, the electron-withdrawing nature of the cyano group at the 2-position, coupled with the activating effect of the ring nitrogen, makes the pyridine core electron-deficient and thus a potential substrate for nucleophilic attack. While specific studies on the nucleophilic aromatic substitution of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous pyridine derivatives.

The primary sites for nucleophilic attack on the pyridine ring are the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this compound, the C2 and C6 positions are substituted. The presence of a cyano group at the C2 position is particularly significant as the cyanide ion can function as a leaving group in SNAr reactions, a reactivity that is sometimes greater than that of halogens.

The cyano group at the C2 position of the pyridine ring can be displaced by various nucleophiles. Research on 2-cyanoazines has demonstrated that the cyanide function can be a highly active leaving group in SNAr reactions. This provides a versatile synthetic route to a range of 2-substituted pyridine derivatives.

A pertinent example, although not on the exact target molecule, is the synthesis of 2-amino-5-hydroxypyridine (B112774) from 2-amino-5-bromopyridine. This multi-step synthesis involves a key methoxylation step where a methoxy (B1213986) group replaces a bromine atom at the 5-position. While this is not a direct substitution on our title compound, it showcases a nucleophilic aromatic substitution on a closely related 5-hydroxypyridine scaffold.

Based on the reactivity of similar compounds, it is plausible that this compound could undergo reactions with various nucleophiles, leading to the displacement of the cyano group. The following table outlines potential transformations with representative nucleophiles.

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions (Hypothetical) |

| Amine | R-NH2 | 2-Amino-5-hydroxy-6-methylpyridine | High temperature, polar aprotic solvent |

| Alkoxide | R-ONa | 2-Alkoxy-5-hydroxy-6-methylpyridine | Anhydrous alcohol, heat |

| Thiolate | R-SNa | 2-Thio-5-hydroxy-6-methylpyridine | Polar aprotic solvent, inert atmosphere |

Interactive Data Table: Hypothetical Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent | Potential Product |

| Ammonia (B1221849) | NH3 | 2-Amino-5-hydroxy-6-methylpyridine |

| Methoxide | CH3ONa | 5-Hydroxy-2-methoxy-6-methylpyridine |

| Ethanethiolate | CH3CH2SNa | 2-(Ethylthio)-5-hydroxy-6-methylpyridine |

Note: The reactions and products in the tables above are hypothetical and based on the known reactivity of analogous 2-cyanopyridine compounds. Specific reaction conditions would require experimental optimization.

The hydroxyl group at the C5 position is generally a poor leaving group in nucleophilic aromatic substitution. However, it can be chemically modified to become a better leaving group, such as a triflate (OTf). This two-step sequence of activation followed by substitution provides another potential avenue for the functionalization of the pyridine ring, although at a different position. For instance, conversion of the hydroxyl group to a triflate would render the C5 position susceptible to attack by nucleophiles.

Design, Synthesis, and Characterization of Derivatives and Analogues of 5 Hydroxy 6 Methylpyridine 2 Carbonitrile

Systematic Modification of Substituent Positions

The biological activity of a molecule is often highly dependent on the spatial arrangement of its functional groups. Therefore, the synthesis of positional isomers of 5-hydroxy-6-methylpyridine-2-carbonitrile, where the hydroxyl, methyl, and carbonitrile groups are systematically varied around the pyridine (B92270) ring, is a fundamental approach to understanding structure-activity relationships (SAR).

While specific literature on the systematic synthesis of all positional isomers of this compound is not abundant, their synthesis can be proposed based on established methods for constructing substituted pyridine rings. For instance, multicomponent reactions, such as the Hantzsch pyridine synthesis or variations thereof, could be employed using appropriately substituted starting materials.

Table 1: Proposed Positional Isomers of this compound and Potential Synthetic Strategies

| Compound Name | Structure | Proposed Synthetic Approach |

| 4-Hydroxy-6-methylpyridine-2-carbonitrile |  | Condensation of a β-enaminone with a cyanomethylene active compound. |

| 3-Hydroxy-6-methylpyridine-2-carbonitrile |  | Cyclization of an acyclic precursor containing the required substituents in the appropriate positions. |

| 5-Hydroxy-4-methylpyridine-2-carbonitrile |  | Modification of a pre-formed pyridine ring through regioselective functionalization. |

| 5-Hydroxy-3-methylpyridine-2-carbonitrile |  | Ring formation from an appropriately substituted acyclic precursor. |

The synthesis of these isomers would allow for a thorough investigation into how the relative positions of the electron-donating hydroxyl and methyl groups, and the electron-withdrawing carbonitrile group, influence the molecule's electronic properties and its interactions with biological targets.

Bioisosteric Replacements of the Carbonitrile Moiety

Bioisosteric replacement is a widely used strategy in drug design to modify the physicochemical properties of a lead compound while retaining or improving its biological activity. The carbonitrile group in this compound can be replaced with other functional groups such as a carboxylic acid, carbaldehyde, or amide, which are of similar size but have different electronic and hydrogen bonding characteristics.

Synthesis of Bioisosteres:

Carboxylic Acid Analogue (5-hydroxy-6-methylpyridine-2-carboxylic acid): The most direct route to the carboxylic acid analogue is the hydrolysis of the nitrile group. This can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, typically using a strong acid like hydrochloric or sulfuric acid, would protonate the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by water. libretexts.orgchemistrysteps.com Basic hydrolysis, using an alkali hydroxide (B78521), proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.comgoogle.com

Carbaldehyde Analogue (5-hydroxy-6-methylpyridine-2-carbaldehyde): The synthesis of the carbaldehyde can be accomplished by the reduction of the nitrile. A common method for this transformation is the use of reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. researchgate.netwikipedia.org Another approach involves the reduction of the corresponding carboxylic acid or its ester derivative. google.com

Amide Analogue (5-hydroxy-6-methylpyridine-2-carboxamide): The amide can be prepared by the partial hydrolysis of the nitrile, often under controlled acidic or basic conditions, or by using specific catalysts. google.comgoogle.com For example, catalytic hydrolysis in the presence of a solid heterogeneous catalyst can favor the formation of the amide over the carboxylic acid. google.com Alternatively, the corresponding carboxylic acid can be activated and then reacted with ammonia (B1221849). nih.govmdpi.com

Table 2: Proposed Bioisosteres of this compound and Their Synthetic Precursors

| Bioisostere | Structure | Synthetic Precursor | Reagents and Conditions |

| Carboxylic Acid |  | This compound | H₂SO₄ (aq), heat or NaOH (aq), heat |

| Carbaldehyde |  | This compound | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O |

| Amide |  | This compound | H₂SO₄ (conc.), controlled temperature |

Synthesis of Pyridine Analogues with Fused Heterocyclic Rings

Fusing a second heterocyclic ring to the pyridine core of this compound can lead to more rigid, planar molecules with potentially novel biological activities. Common fused systems include thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines. jocpr.comnih.gov

The synthesis of these fused systems often starts with a suitably functionalized pyridine derivative. For example, a 2-amino-3-cyanopyridine (B104079) derivative can be a key intermediate for the synthesis of pyrido[2,3-d]pyrimidines. jocpr.comnih.gov Similarly, a 2-chloro-3-cyanopyridine (B134404) can be a precursor for thieno[2,3-b]pyridines. nih.govnih.gov

Proposed Synthetic Routes:

Pyrido[2,3-d]pyrimidine Analogues: Starting from a 2-amino-5-hydroxy-6-methylpyridine-3-carbonitrile (a hypothetical isomer), reaction with formamide (B127407) or other reagents can lead to the formation of the fused pyrimidine (B1678525) ring. jocpr.comrsc.org

Thieno[2,3-b]pyridine Analogues: A plausible route would involve the conversion of the hydroxyl group of this compound to a leaving group, followed by nucleophilic substitution and cyclization. A more direct approach could involve starting from a 2-chloro-3-cyanopyridine derivative and reacting it with a sulfur-containing nucleophile to build the thiophene (B33073) ring. nih.govresearchgate.net

Structural Elucidation of Novel Analogues

The unambiguous determination of the structure of newly synthesized analogues is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. youtube.comchemicalbook.com The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the substitution pattern on the pyridine ring. youtube.com 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different parts of the molecule, which is particularly useful for complex fused systems. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. rsc.org For example, the nitrile group (C≡N) will show a characteristic sharp absorption band around 2220-2260 cm⁻¹. The hydroxyl group (O-H) will appear as a broad band in the region of 3200-3600 cm⁻¹, while carbonyl groups (C=O) in the bioisosteres (acid, aldehyde, amide) will have strong absorptions in the 1650-1750 cm⁻¹ range. rsc.orgacs.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of the compound. acs.orgdocumentsdelivered.comresearchgate.net High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. nih.gov The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. acs.orgdocumentsdelivered.com

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. researchgate.netacs.orgresearchgate.net

Table 3: Expected Spectroscopic Data for this compound and its Bioisosteres

| Compound | Expected ¹H NMR Signals (δ, ppm) | Expected IR Absorptions (cm⁻¹) | Expected Mass Spectrum (m/z) |

| This compound | ~2.5 (s, 3H, CH₃), ~7.0-8.0 (m, 2H, Ar-H), ~10.0 (br s, 1H, OH) | ~3400 (br, O-H), ~2230 (s, C≡N) | [M+H]⁺ corresponding to C₇H₆N₂O |

| 5-Hydroxy-6-methylpyridine-2-carboxylic acid | ~2.6 (s, 3H, CH₃), ~7.2-8.2 (m, 2H, Ar-H), ~11.0 (br s, 1H, COOH), ~10.5 (br s, 1H, OH) | ~3400 (br, O-H), ~3000 (br, COOH), ~1700 (s, C=O) | [M+H]⁺ corresponding to C₇H₇NO₃ |

| 5-Hydroxy-6-methylpyridine-2-carbaldehyde | ~2.7 (s, 3H, CH₃), ~7.3-8.3 (m, 2H, Ar-H), ~9.9 (s, 1H, CHO), ~10.8 (br s, 1H, OH) | ~3400 (br, O-H), ~2720 (w, C-H aldehyde), ~1690 (s, C=O) | [M+H]⁺ corresponding to C₇H₇NO₂ |

| 5-Hydroxy-6-methylpyridine-2-carboxamide | ~2.5 (s, 3H, CH₃), ~7.1-8.1 (m, 2H, Ar-H), ~7.5, ~8.0 (br s, 2H, NH₂), ~10.2 (br s, 1H, OH) | ~3400 (br, O-H), ~3350, ~3180 (m, N-H), ~1660 (s, C=O) | [M+H]⁺ corresponding to C₇H₈N₂O₂ |

Stereochemical Considerations in Analogue Synthesis

The parent compound, this compound, is achiral and does not have any stereocenters. The proposed derivatives in the preceding sections, including the positional isomers, bioisosteres, and fused ring systems, are also generally achiral. Therefore, stereochemical considerations are not typically applicable to the synthesis of these specific analogues.

However, if chiral substituents were to be introduced into the molecule, for example, by derivatizing the hydroxyl group with a chiral moiety or by introducing a chiral side chain at another position on the pyridine ring, then stereochemical control would become a critical aspect of the synthesis. In such cases, asymmetric synthesis or chiral resolution techniques would be necessary to obtain enantiomerically pure compounds. For any chiral derivatives, techniques such as chiral chromatography and polarimetry would be essential for their characterization. mdpi.com

Mechanistic Insights into Potential Biological Interactions of 5 Hydroxy 6 Methylpyridine 2 Carbonitrile and Its Analogues Non Clinical

Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors, nucleic acids, proteins)

The biological activity of pyridine (B92270) derivatives is fundamentally linked to their ability to interact with various biological macromolecules. These interactions can range from reversible enzyme inhibition to specific binding at receptor sites, ultimately modulating cellular pathways. The electronic properties of the pyridine ring, coupled with the nature and position of its substituents, dictate the type and strength of these molecular interactions.

In Vitro Enzyme Inhibition Studies (General for pyridine derivatives)

Pyridine derivatives have been extensively studied as inhibitors of various enzymes. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while substituents can engage in a variety of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions within the active site of an enzyme.

For instance, certain pyridine derivatives have shown inhibitory activity against enzymes such as cholinesterases. In a study on pyridine diamine derivatives, it was observed that the length of an aliphatic chain connecting the pyridine core to another moiety influenced the inhibitory potency towards both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Generally, pyridine amine derivatives were found to be more potent inhibitors of equine BChE (eqBChE) compared to corresponding pyrimidine (B1678525) derivatives. The mechanism of inhibition for these compounds on eqBChE was identified as mixed inhibition, suggesting interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Another area of significant research is the inhibition of kinases by pyridine-containing compounds. For example, novel purinyl pyridine derivatives have been designed and evaluated as inhibitors of B-Raf kinase, a key enzyme in the RAS-RAF-MEK-ERK signaling pathway, which is often deregulated in cancer. Computational modeling and in silico screening have been instrumental in identifying potential pyridine-based inhibitors for various kinases.

The table below summarizes the inhibitory activities of some pyridine derivatives against different enzymes, illustrating the diversity of their targets.

| Derivative Class | Target Enzyme | Key Findings |

| Pyridine diamine derivatives | Cholinesterases (AChE, BChE) | Chain length of aliphatic linker influences potency. Generally more potent on eqBChE than corresponding pyrimidines. Exhibit mixed inhibition mechanism. |

| Purinyl pyridine derivatives | B-Raf Kinase | Identified as potential inhibitors through in silico modeling and virtual screening. |

| Benzophenone-tagged pyridine analogs | Caspase-activated DNase | Induce nuclear fragmentation in lymphoma cells. |

| Imidazo[1,2-a]pyridine derivatives | Aldehyde Dehydrogenase | Identified as novel chemotypes for targeting glioblastoma stem cells. |

Receptor Binding Profiling and Ligand-Target Interactions (General for pyridine derivatives)

The interaction of pyridine derivatives with various receptors is a key aspect of their pharmacological profiles. The pyridine ring can serve as a crucial pharmacophore that fits into the binding pocket of a receptor, and its substituents can fine-tune the binding affinity and selectivity.

For example, novel tricyclic pyridine derivatives have been synthesized and evaluated for their affinity to the central benzodiazepine (B76468) receptor. The position of functional groups, such as an ester group, on the pyridinone ring was found to be crucial for good binding. These studies also revealed that replacing the ester with other functional groups like amides, alkyl carbamates, or hydroxyalkyl groups could maintain high affinity.

In another study, substituted pyridines were identified as novel dopamine (B1211576) transporter (DAT) inhibitors through pharmacophore-based 3D-database searching. The geometry and the nature of the substituents on the pyridine ring were found to determine the inhibitory activity and selectivity towards the three monoamine transporters (dopamine, norepinephrine, and serotonin).

The following table provides examples of pyridine derivatives and their interactions with specific receptors.

| Derivative Class | Target Receptor | Key Findings |

| Tricyclic pyridine derivatives | Central Benzodiazepine Receptor | High affinity observed, with the position of functional groups on the pyridinone ring being critical for binding. |

| Substituted pyridines | Dopamine Transporter (DAT) | Discovered through pharmacophore-based screening. Substituent geometry and nature determine activity and selectivity. |

| Pyridine-3-carbonitriles | α1-Adrenergic Receptor | Some derivatives displayed significant blocking efficiency. |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for optimizing the biological activity of a lead compound. For 5-hydroxy-6-methylpyridine-2-carbonitrile and its analogues, SAR studies would focus on how modifications to the pyridine core and its substituents affect their interactions with biological targets.

Influence of Pyridine Core Substituents on Biological Activity Profiles

The biological activity of pyridine derivatives is highly dependent on the nature, number, and position of substituents on the pyridine ring. A review of the antiproliferative activity of various pyridine derivatives revealed that the presence and positions of -OCH3, -OH, -C=O, and -NH2 groups enhanced their activity against cancerous cell lines. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease antiproliferative activity. nih.gov

For instance, in studies on MCF7 breast adenocarcinoma cells, the introduction of hydroxyl (-OH) groups was shown to reduce the IC50 values, indicating increased antiproliferative activity. nih.gov A more significant reduction was observed with the introduction of two -OH groups. nih.gov

The table below illustrates the general influence of different substituents on the antiproliferative activity of pyridine derivatives.

| Substituent Group | General Effect on Antiproliferative Activity |

| -OH (Hydroxyl) | Enhances activity, with multiple hydroxyl groups often leading to greater potency. nih.gov |

| -OCH3 (Methoxy) | Enhances activity, with an increasing number of methoxy (B1213986) groups often correlating with increased activity. nih.gov |

| -C=O (Carbonyl) | Generally enhances activity. nih.gov |

| -NH2 (Amino) | Generally enhances activity. nih.gov |

| Halogens (Br, Cl, F) | Tend to decrease activity. nih.gov |

| Bulky Groups | Tend to decrease activity. nih.gov |

Role of the Hydroxyl Group in Molecular Recognition and Binding

The hydroxyl (-OH) group at the 5-position of this compound is expected to play a significant role in its molecular interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in the binding sites of enzymes and receptors.

Studies on various pyridine derivatives have highlighted the importance of the hydroxyl group for biological activity. As mentioned earlier, the insertion of -OH groups on the pyridine ring has been shown to enhance antiproliferative activity. nih.gov This enhancement is likely due to the formation of key hydrogen bonds with the target protein, which can increase binding affinity and stabilize the ligand-protein complex. The position of the hydroxyl group is also critical, as it determines the geometry of these interactions.

Impact of the Carbonitrile Moiety on Pharmacophore Models

The carbonitrile (-C≡N) group at the 2-position of the pyridine ring is a versatile functional group that can significantly influence the compound's biological activity. It is a strong electron-withdrawing group, which can modulate the electronic properties of the pyridine ring and influence its pKa. The nitrile group can also participate in various non-covalent interactions, including hydrogen bonding (acting as a weak hydrogen bond acceptor) and dipole-dipole interactions.

In the context of pharmacophore modeling, the carbonitrile moiety can be a key feature. Pharmacophore models are 3D representations of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. The linear geometry and electronic nature of the carbonitrile group make it a distinct feature that can be crucial for molecular recognition.

Investigation of Biochemical Pathways Potentially Affected by Pyridine Derivatives (e.g., amino acid metabolism, energy production)

The pyridine ring is a core component of the essential pyridine nucleotides, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). nih.govresearchgate.net These molecules are vital coenzymes that participate as electron carriers in a vast array of metabolic reactions crucial for cellular survival. nih.govresearchgate.net Their functions are central to energy transduction and biosynthetic processes. nih.govresearchgate.net

In the realm of amino acid metabolism, pyridine-containing molecules are also significant. Pyridoxal 5'-phosphate, a derivative of vitamin B6 (a pyridine compound), is a critical coenzyme for a multitude of enzymes involved in amino acid transformations, including transamination and decarboxylation reactions. jchemrev.com Furthermore, research has explored the synthesis of unnatural amino acids incorporating pyridyl groups. researchgate.net These modifications can alter the solubility, metabolic stability, and binding affinity of peptides and proteins in which they are embedded. researchgate.net This indicates that synthetic pyridine derivatives could potentially interfere with or mimic the roles of natural pyridine-containing molecules in amino acid metabolism, although specific studies on this compound in this context are not available. The metabolic transformation of pyridine derivatives themselves is dependent on their specific substituents, with pyridine carboxylic acids generally showing higher rates of biotransformation compared to other forms like methylpyridines or aminopyridines. nih.gov

Potential Antimicrobial Mechanisms and Molecular Targets (Based on related pyridines)

The antimicrobial properties of pyridine derivatives are well-documented, with various analogues exhibiting a range of mechanisms against different pathogens. mdpi.comnih.gov While direct studies on this compound are limited, the mechanisms of structurally related pyridine compounds provide significant insights into its potential antimicrobial actions.

Effects on Essential Microbial Enzymes or Processes

A primary antimicrobial strategy for many compounds, including pyridine derivatives, is the inhibition of essential microbial enzymes that are absent in or structurally different from their mammalian counterparts.

Enzyme Inhibition: Certain pyridine-based N-sulfonamides have shown inhibitory activity against dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthetic pathway necessary for DNA synthesis. acs.org Thiophene-pyridine hybrids have been found to target and show affinity for GlcN-6-P synthase, an enzyme involved in the formation of the bacterial cell wall precursor glucosamine-6-phosphate. nih.govmdpi.com Molecular docking studies suggest that some pyridine derivatives can bind to key enzymes like E. coli MurB and S. aureus GyraseB, which are essential for peptidoglycan synthesis and DNA replication, respectively. researchgate.net

DNA Interaction and Damage: Studies on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, which share the dicarbonitrile feature with the subject compound, have indicated that they can cause significant oxidative damage to bacterial plasmid DNA. nih.govmdpi.com These compounds appear to interfere with the DNA structure, leading to modifications that are recognized by DNA repair proteins like Fpg. nih.govmdpi.com This suggests a mechanism involving the generation of oxidative stress that ultimately damages the genetic material, inhibiting replication and leading to cell death. mdpi.com

Metal Chelation: Some pyridine compounds, such as pyridine-2,6-dithiocarboxylic acid, act as metal chelators. nih.gov By sequestering essential metal ions like iron, copper, and cobalt, these molecules can disrupt microbial metabolism and enzymatic processes that depend on these cofactors. nih.gov The antimicrobial effect of this particular compound was found to be reduced by the addition of Fe(III), Co(III), and Cu(II), supporting metal sequestration as its primary mechanism of action. nih.gov

Interference with Microbial Biosynthetic Pathways

Beyond targeting single enzymes, pyridine derivatives can disrupt entire biosynthetic pathways vital for microbial survival.

Cell Wall Synthesis: As mentioned, the inhibition of enzymes like GlcN-6-P synthase and MurB directly interferes with the intricate pathway of peptidoglycan biosynthesis. nih.govresearchgate.net A compromised cell wall leaves the bacterium vulnerable to osmotic stress and lysis, resulting in a potent bactericidal effect.

Folate Biosynthesis: The inhibition of dihydrofolate reductase by pyridine derivatives blocks the synthesis of tetrahydrofolate. acs.org Tetrahydrofolate is an essential cofactor in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids. Its depletion halts DNA replication and protein synthesis, thereby arresting microbial growth.

Melanin (B1238610) Biosynthesis: In fungi, tyrosinase is a key enzyme in melanin biosynthesis, which contributes to microbial defense. acs.org Inhibition of this enzyme can interfere with fungal survival pathways, making it a potential target for antifungal pyridine derivatives. acs.org

In Vitro Studies on Cell-Based Models (Excluding human clinical trials)

A wide range of pyridine derivatives have been evaluated in vitro using various cell-based models to assess their biological activities, particularly their cytotoxic and antimicrobial potential. These studies provide a framework for understanding how this compound and its analogues might behave at the cellular level.

Substituted pyridine compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov For instance, novel spiro-pyridine derivatives showed potent anticancer activity against HepG-2 (liver carcinoma) and Caco-2 (colorectal adenocarcinoma) cell lines, with some compounds exhibiting IC₅₀ values lower than the standard chemotherapeutic drug Doxorubicin. nih.gov Similarly, thiazole-based pyridines displayed potent cytotoxicity against the A549 lung cancer cell line, with several compounds being more effective than cisplatin. acs.org The mechanism of action in many of these cases was found to be the induction of apoptosis (programmed cell death), as confirmed by flow cytometry and analysis of apoptotic markers like Bax and Bcl-2. nih.govacs.org

The following table summarizes the in vitro cytotoxicity of selected pyridine derivatives against various cancer cell lines.

| Compound Class | Cell Line | Activity Metric | Value | Reference Drug | Reference Drug Value |

| Spiro-pyridine derivative 7 | Caco-2 | IC₅₀ | 7.83 ± 0.5 µM | Doxorubicin | 12.49 ± 1.1 µM |

| Spiro-pyridine derivative 7 | HepG-2 | IC₅₀ | 8.90 ± 0.6 µM | Doxorubicin | 4.50 ± 0.2 µM |

| Pyrazolo[3,4-b]pyridine hybrid 3b | A549 | IC₅₀ | 4.03 µM (Tubulin Polymerization) | Combretastatin A-4 | 1.64 µM |

| 1,3,4-Oxadiazole-pyridine hybrid 12 | MCF-7 | IC₅₀ | 0.5 µM | Staurosporine (PIM-1 Kinase) | 16.7 nM |

| Thiazole-pyridine derivative 2m | A549 | IC₅₀ | 2.15 µg/mL | Cisplatin | 12.65 µg/mL |

In addition to cancer cells, the effects of pyridine derivatives on microbial cells have been extensively studied. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are common parameters used to quantify antimicrobial activity. For example, a series of 2-amino-4-aryl-3,5-dicarbonitrile-6-sulfanylpyridines were tested against E. coli strains, demonstrating that their antibacterial activity is dependent on their specific chemical structure. nih.govmdpi.com 3-(Pyridine-3-yl)-2-oxazolidinone derivatives showed strong antibacterial activity against several Gram-positive bacteria, including S. aureus and S. pneumoniae. nih.gov

The table below presents the antimicrobial activity of representative pyridine derivatives.

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) |

| 3-(Pyridine-3-yl)-2-oxazolidinone 21d | S. aureus (ATCC 29213) | MIC | 2 |

| 3-(Pyridine-3-yl)-2-oxazolidinone 21d | S. pneumoniae (ATCC 49619) | MIC | 1 |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5a | E. coli K12 | MIC | 3.9 |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridine 5c | E. coli R2 | MIC | 7.8 |

| Acridinedione derivative 10 | S. aureus | Inhibition Zone | 21 mm (at 1 mg/mL) |

| Acridinedione derivative 10 | E. faecalis | Inhibition Zone | 13 mm (at 1 mg/mL) |

These cell-based assays are crucial for initial screening and for elucidating the mechanisms of action of novel compounds like this compound. nih.gov They allow for the assessment of antiproliferative effects, selectivity between cancerous and healthy cells, and the specific cellular pathways being targeted. acs.orgelsevierpure.com

Potential Research Applications and Emerging Niches for 5 Hydroxy 6 Methylpyridine 2 Carbonitrile

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis

Substituted pyridines are foundational building blocks in organic synthesis. The structure of 5-hydroxy-6-methylpyridine-2-carbonitrile offers multiple reactive sites, making it a highly versatile intermediate for creating more complex molecules. The pyridine (B92270) ring itself is a common scaffold in a vast array of compounds.

The functional groups on the ring each provide distinct pathways for chemical modification:

Hydroxyl (-OH) Group: This group can be alkylated, acylated, or converted into a leaving group, enabling a wide range of nucleophilic substitution reactions. Its presence is key for forming ethers and esters. The hydroxyl group is also crucial for participating in hydrogen bonding, which can influence the compound's physical properties and interactions with other molecules.

Nitrile (-C≡N) Group: The nitrile group is a valuable functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This versatility allows for the introduction of new functionalities and the extension of the molecular structure.

Methyl (-CH₃) Group: The methyl group can potentially be functionalized through free-radical reactions, although it is generally less reactive than the other groups on the ring.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be quaternized or oxidized, further expanding the synthetic possibilities.

Related compounds, such as 5-Hydroxy-2-methylpyridine and 5-Hydroxy-6-methylpyridine-2-carboxylic acid, have been documented as starting reagents in various synthetic pathways. sigmaaldrich.com This precedent underscores the potential of this compound to serve as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic compounds.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction Type | Resulting Functional Group |

| Hydroxyl (-OH) | Etherification, Esterification | Ether (-OR), Ester (-OOCR) |

| Nitrile (-C≡N) | Hydrolysis | Carboxylic Acid (-COOH), Amide (-CONH₂) |

| Nitrile (-C≡N) | Reduction | Amine (-CH₂NH₂) |

| Pyridine Nitrogen | Alkylation | Quaternary Pyridinium (B92312) Salt |

Applications in Material Science, including as Ligands for Coordination Polymers or Metal-Organic Frameworks

In material science, there is a growing interest in designing coordination polymers and metal-organic frameworks (MOFs) with specific electronic, magnetic, or porous properties. nih.gov These materials are constructed from metal ions or clusters linked together by organic molecules known as ligands. The structure and functionality of the ligand are critical in determining the final properties of the framework.

This compound possesses multiple potential coordination sites—the pyridine nitrogen, the hydroxyl oxygen, and the nitrile nitrogen—making it an excellent candidate for a ligand. These sites can bind to metal ions, facilitating the assembly of one-, two-, or three-dimensional crystalline structures. nih.govmdpi.com

Research on structurally similar compounds has demonstrated the viability of this molecular design: